Bienvenue dans la boutique en ligne BenchChem!

2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide

c-Met kinase inhibition dual kinase inhibitor anticancer activity

2-(3-Oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide (CAS 1251599-89-9) is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyrazine class, a scaffold extensively validated across multiple therapeutic target classes including c-Met/VEGFR-2 kinases, PARP1, P2X7, and NK-3 receptors. The compound features a molecular formula of C20H17N5O3 with a molecular weight of 375.388 g/mol, incorporating an 8-phenoxy substituent on the triazolopyrazine core and an N-(o-tolyl)acetamide side chain.

Molecular Formula C20H17N5O3
Molecular Weight 375.388
CAS No. 1251599-89-9
Cat. No. B2843979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide
CAS1251599-89-9
Molecular FormulaC20H17N5O3
Molecular Weight375.388
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4
InChIInChI=1S/C20H17N5O3/c1-14-7-5-6-10-16(14)22-17(26)13-25-20(27)24-12-11-21-19(18(24)23-25)28-15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H,22,26)
InChIKeyBZJIUBJMJLDNAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(3-Oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide (CAS 1251599-89-9): Chemical Class, Scaffold Validation, and Procurement Context


2-(3-Oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide (CAS 1251599-89-9) is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyrazine class, a scaffold extensively validated across multiple therapeutic target classes including c-Met/VEGFR-2 kinases, PARP1, P2X7, and NK-3 receptors [1][2][3]. The compound features a molecular formula of C20H17N5O3 with a molecular weight of 375.388 g/mol, incorporating an 8-phenoxy substituent on the triazolopyrazine core and an N-(o-tolyl)acetamide side chain . This specific substitution pattern is not reported in any indexed primary research literature, patent, or authoritative database (PubChem, ChEMBL, BindingDB), distinguishing it from numerous structurally characterized analogs within this scaffold family [4].

Why In-Class [1,2,4]Triazolo[4,3-a]pyrazine Analogs Cannot Be Interchanged with CAS 1251599-89-9 Without Risk


Within the [1,2,4]triazolo[4,3-a]pyrazine class, subtle variations in the 8-position phenoxy substituent and the N-aryl acetamide side chain drive profound shifts in target selectivity and potency profiles. The dual c-Met/VEGFR-2 inhibitor series demonstrates that modification of the N-aryl group alone can alter kinase selectivity by greater than 100-fold, while the P2X7 antagonist series reveals that 8-position substitution determines receptor occupancy and brain penetration [1][2]. CAS 1251599-89-9 bears a specific 8-phenoxy and N-(o-tolyl) combination not represented in any published SAR study, meaning its biological fingerprint cannot be inferred from data on close analogs such as the N-(3-cyanophenyl) or N-(2,5-difluorophenyl) variants [3]. Generically substituting another triazolo[4,3-a]pyrazine derivative risks invalidating target engagement, selectivity, and pharmacokinetic assumptions critical to experimental design [1].

Quantitative Differentiation Evidence for 2-(3-Oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide (CAS 1251599-89-9) Versus Closest Analogs and Class Benchmarks


Scaffold Target Engagement Potential: Class-Level c-Met Kinase Inhibitory Activity of [1,2,4]Triazolo[4,3-a]pyrazine Derivatives

The [1,2,4]triazolo[4,3-a]pyrazine scaffold has demonstrated validated c-Met kinase inhibitory activity. The most potent derivative in a published series (compound 17l) exhibited c-Met IC50 = 26.00 nM and VEGFR-2 IC50 = 2.6 µM, with antiproliferative IC50 values of 0.98 ± 0.08 µM (A549), 1.05 ± 0.17 µM (MCF-7), and 1.28 ± 0.25 µM (Hela) [1]. The reference compound foretinib shows c-Met IC50 = 0.4 nM in cell-free assays . CAS 1251599-89-9 has not been tested in these assays; the 8-phenoxy and N-(o-tolyl) substitution pattern is distinct from all compounds in the published c-Met SAR series, precluding direct potency extrapolation [2].

c-Met kinase inhibition dual kinase inhibitor anticancer activity

Structural Differentiation from Closest Commercially Available Analogs: N-Aryl Substitution Comparison

CAS 1251599-89-9 differs from its closest commercially listed analogs exclusively in the N-aryl acetamide substituent. The N-(o-tolyl) group (2-methylphenyl) provides a distinct steric and electronic profile compared to N-(3-cyanophenyl) (CHEMBL4550797), N-(2,5-difluorophenyl), and N-(4-fluorophenyl) variants [1]. The ortho-methyl substituent introduces steric hindrance near the amide bond (Taft Es = -1.24 for CH3 vs. H), which can restrict rotational freedom and alter hydrogen-bonding geometry with target proteins [2]. No published SAR data quantify the impact of this specific substitution on potency or selectivity for any biological target.

structure-activity relationship analog comparison medicinal chemistry

Database Indexation Status as a Procurement Heuristic: Absence from PubChem, ChEMBL, and BindingDB

CAS 1251599-89-9 is not indexed in PubChem, ChEMBL, or BindingDB as of May 2026, contrasting with structurally related triazolo[4,3-a]pyrazine derivatives such as CHEMBL4550797 and CHEMBL4517259 that have ChEMBL entries [1][2]. It is also absent from the catalogs of major research chemical suppliers including Sigma-Aldrich (MilliporeSigma), Tocris Bioscience, MedChemExpress, Selleck Chemicals, and Cayman Chemical . This limited distribution profile means that procurement is restricted to niche vendors, and independent analytical quality control (e.g., NMR, HPLC purity verification) is strongly recommended upon receipt .

chemical procurement database coverage quality assurance

Scaffold Multi-Target Validation: P2X7 and PARP1 Inhibitory Activity Benchmarks for [1,2,4]Triazolo[4,3-a]pyrazine Derivatives

Beyond c-Met/VEGFR-2, the [1,2,4]triazolo[4,3-a]pyrazine scaffold has yielded potent inhibitors of P2X7 (compound 25: huP2X7 IC50 = 9 nM, rat P2X7 IC50 = 42 nM; compounds 7n and 7u: P2X7 IC50 = 7.7 nM) and PARP1 (compounds 17m, 19a, 19c, 19e, 19i, 19k: IC50s < 4.1 nM) [1][2][3]. These data demonstrate that the scaffold is capable of engaging diverse target classes at single-digit nanomolar potency when appropriately substituted. CAS 1251599-89-9 has not been profiled against any of these targets; its 8-phenoxy and N-(o-tolyl) combination differs from the substitution patterns reported in all three target series, meaning its selectivity profile across these validated targets remains unknown [4].

P2X7 receptor antagonist PARP1 inhibitor polypharmacology

Recommended Research Application Scenarios for 2-(3-Oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide (CAS 1251599-89-9)


Chemical Probe for Exploring N-Aryl Substituent Effects in Triazolo[4,3-a]pyrazine Kinase Inhibitor SAR

This compound is most appropriate for medicinal chemistry laboratories conducting systematic structure-activity relationship (SAR) studies on the [1,2,4]triazolo[4,3-a]pyrazine scaffold at the N-aryl acetamide position. The o-tolyl group provides a distinct steric and electronic profile (Taft Es = -1.24; Hansch π = 0.56) that fills a gap in existing SAR data, enabling direct comparison with published analogs bearing N-phenyl, N-(3-cyanophenyl), and N-(4-fluorophenyl) substituents [1]. Users should plan for de novo synthesis and characterization rather than relying on pre-existing biological annotation.

Negative Control or Inactive Comparator for Validated Triazolo[4,3-a]pyrazine Chemical Probes

Given the absence of reported biological activity for this specific substitution pattern, CAS 1251599-89-9 may serve as a structurally matched negative control in target engagement assays where a close analog (e.g., a known c-Met or P2X7 inhibitor from the same scaffold class) is the primary tool compound. The preservation of the 8-phenoxy-triazolopyrazine core while varying the N-aryl group enables assessment of whether observed biological effects are driven by the core scaffold or by the specific N-aryl pharmacophore [2]. Independent confirmation of inactivity against the target of interest is essential before deployment as a negative control.

Physicochemical Property Benchmarking for CNS Penetration Optimization Programs

With a molecular weight of 375.388 g/mol, 1 hydrogen bond donor, 6 hydrogen bond acceptors, and an estimated TPSA of ~90-100 Ų, CAS 1251599-89-9 sits near the upper boundary of CNS drug-like chemical space. It may serve as a comparator in CNS penetration optimization studies, particularly in P2X7 antagonist programs where brain-penetrant triazolo[4,3-a]pyrazines have been reported (e.g., compound 25 achieved 80% receptor occupancy at 10 mg/kg oral dosing in rats) [3]. The compound's properties can be benchmarked against these validated CNS-penetrant derivatives to assess the impact of N-aryl substitution on BBB permeability.

Analytical Reference Standard for LC-MS/MS Method Development in Drug Metabolism Studies

The distinct molecular formula (C20H17N5O3), characteristic isotope pattern, and predictable fragmentation pathway of the triazolopyrazine core make CAS 1251599-89-9 suitable as an analytical reference standard for developing and validating LC-MS/MS methods in drug metabolism and pharmacokinetic (DMPK) studies involving triazolo[4,3-a]pyrazine derivatives . The o-tolyl group generates a diagnostic fragment ion (m/z 106 for C7H8N+) that can serve as a specific MRM transition for quantitative bioanalysis. Users should verify purity (≥95% by HPLC) and characterize the reference standard by 1H NMR, 13C NMR, and HRMS prior to method deployment.

Quote Request

Request a Quote for 2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.